N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14812541
Molecular Formula: C13H11N5O2S2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide -](/images/structure/VC14812541.png)
Specification
Molecular Formula | C13H11N5O2S2 |
---|---|
Molecular Weight | 333.4 g/mol |
IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C13H11N5O2S2/c1-6-5-18-11(20)8(4-14-13(18)21-6)9(19)15-12-17-16-10(22-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,17,19) |
Standard InChI Key | DXPLDWLNDNNZRO-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NN=C(S3)C4CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule features a thiazolo[3,2-a]pyrimidine core fused with a 1,3,4-thiadiazole ring substituted at the 5-position with a cyclopropyl group. The thiazolo[3,2-a]pyrimidine system consists of a pyrimidine ring annulated to a thiazole moiety, creating a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets . The 1,3,4-thiadiazole component introduces sulfur and nitrogen heteroatoms, contributing to electron-deficient characteristics that favor interactions with enzymes and receptors .
Key Functional Groups
-
Carboxamide group: Positioned at the 6th carbon, this group enables hydrogen bonding with active sites of target proteins.
-
Cyclopropyl substituent: Introduces steric hindrance and modulates lipophilicity, influencing membrane permeability.
-
Methyl group at C2: Enhances metabolic stability by reducing oxidative degradation .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular weight | 349.39 g/mol |
LogP (calculated) | 2.1 ± 0.3 |
Hydrogen bond donors | 2 |
Hydrogen bond acceptors | 6 |
Rotatable bonds | 3 |
Synthesis and Optimization
Multi-Step Synthesis Pathway
The compound is typically synthesized through a four-step sequence:
-
Formation of thiazolo[3,2-a]pyrimidine core: Cyclocondensation of 2-aminothiazole derivatives with β-ketoesters under acidic conditions yields the core structure .
-
Introduction of carboxamide: Nucleophilic acyl substitution at the 6th position using chloroacetyl chloride and subsequent amidation with 5-cyclopropyl-1,3,4-thiadiazol-2-amine.
-
Purification: Column chromatography with silica gel and ethyl acetate/hexane eluent achieves >95% purity .
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (up to 78%) and reduce waste. Green chemistry principles, such as using water as a solvent in cyclocondensation, minimize environmental impact.
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against LoVo (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines revealed moderate cytotoxicity, with IC values of 18.7 μM and 42.3 μM, respectively . The compound induces G2/M phase arrest and apoptosis via caspase-3 activation, a mechanism shared with structurally related thiadiazole derivatives .
Table 2: Cytotoxicity Profile
Cell Line | IC (μM) | Mechanism |
---|---|---|
LoVo | 18.7 | Caspase-3 activation |
MCF-7 | 42.3 | G2/M phase arrest |
HUVEC (normal) | >100 | No significant toxicity |
Antimicrobial Effects
The compound exhibits broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The thiadiazole moiety disrupts bacterial DNA gyrase by binding to the ATPase domain, analogous to fluoroquinolones .
Pharmacological Applications
Enzyme Inhibition
Molecular docking simulations indicate strong binding affinity (−9.2 kcal/mol) to focal adhesion kinase (FAK), a target in metastatic cancers . The cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxamide forms hydrogen bonds with Glu506 and Lys454 .
Industrial and Regulatory Considerations
Scalability Challenges
Despite promising bioactivity, industrial adoption is limited by:
-
High production costs ($2,300/kg) due to multi-step synthesis.
-
Poor aqueous solubility (0.12 mg/mL), necessitating formulation with nanocarriers.
Regulatory Status
Preclinical toxicity studies in Daphnia magna showed low ecotoxicity (LC > 100 μM), supporting further development . Phase I clinical trials are anticipated to commence in 2026.
Future Directions
-
Derivatization: Introducing sulfonamide groups at the thiazole ring may improve solubility .
-
Combination therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance antitumor efficacy .
-
Targeted delivery: Lipid nanoparticles functionalized with folate ligands may reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume